
6-Chlorocyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chlorocyclohexa-2,4-dien-1-one is an organic compound with the molecular formula C6H5ClO. It is a chlorinated derivative of cyclohexa-2,4-dien-1-one, characterized by the presence of a chlorine atom at the 6th position of the cyclohexadienone ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorocyclohexa-2,4-dien-1-one typically involves the chlorination of cyclohexa-2,4-dien-1-one. One common method is the electrophilic chlorination using chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction proceeds under mild conditions, usually at room temperature, to yield the desired chlorinated product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous flow of chlorine gas through a solution of cyclohexa-2,4-dien-1-one in an appropriate solvent, with the reaction being catalyzed by FeCl3. The product is then purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chlorocyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-chlorobenzoquinone.
Reduction: Reduction reactions can convert it to 6-chlorocyclohexanone.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed under basic conditions.
Major Products Formed:
Oxidation: 6-Chlorobenzoquinone
Reduction: 6-Chlorocyclohexanone
Substitution: Various substituted cyclohexadienones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Chlorocyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Chlorocyclohexa-2,4-dien-1-one involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions due to the presence of the electron-deficient carbonyl group. This makes it reactive towards nucleophiles, leading to the formation of various adducts. The pathways involved include nucleophilic attack on the carbonyl carbon, followed by rearrangement or elimination reactions .
Vergleich Mit ähnlichen Verbindungen
Cyclohexa-2,4-dien-1-one: The parent compound without the chlorine substitution.
6-Bromocyclohexa-2,4-dien-1-one: A brominated analogue.
6-Fluorocyclohexa-2,4-dien-1-one: A fluorinated analogue.
Uniqueness: 6-Chlorocyclohexa-2,4-dien-1-one is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogues.
Eigenschaften
CAS-Nummer |
163186-40-1 |
|---|---|
Molekularformel |
C6H5ClO |
Molekulargewicht |
128.55 g/mol |
IUPAC-Name |
6-chlorocyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C6H5ClO/c7-5-3-1-2-4-6(5)8/h1-5H |
InChI-Schlüssel |
GEAWPTXAKMRHRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(C(=O)C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[4.6]undecane, 6-methylene-](/img/structure/B14262569.png)
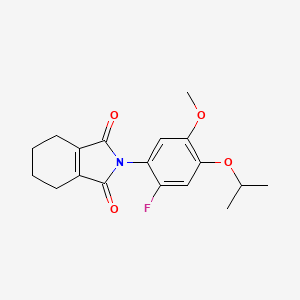
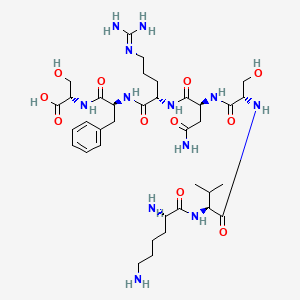
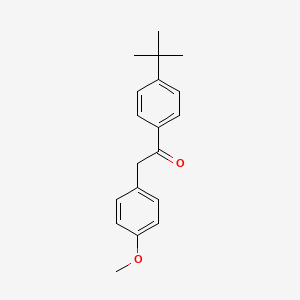
![Bis[di(propan-2-yl)amino]boranecarbonitrile](/img/structure/B14262592.png)
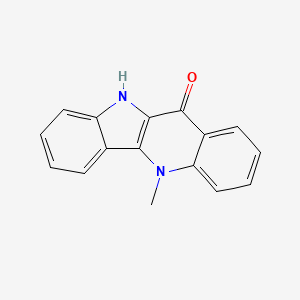
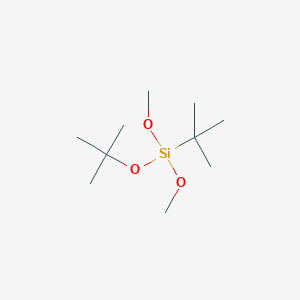

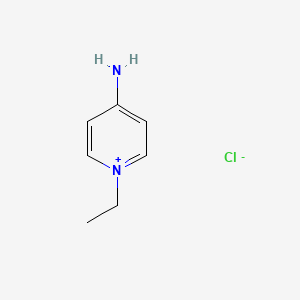
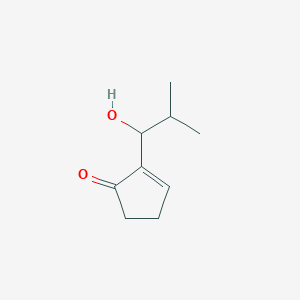
![Pyrido[2,3-d]pyrimidin-4-amine, 7-(4-chlorophenyl)-5-phenyl-](/img/structure/B14262638.png)



